![molecular formula C24H28N2O B2770285 (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone CAS No. 18977-38-3](/img/structure/B2770285.png)
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone
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Overview
Description
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, also known as DCDMH, is a chemical compound that has been widely used in various research applications. DCDMH is a member of the class of compounds known as hydantoins and is commonly used as a disinfectant and preservative in various industries. In
Mechanism of Action
Target of Action
The primary target of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is the (2Z,6E)-farnesyl diphosphate synthase . This enzyme plays a crucial role in the biosynthesis of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, the (2Z,6E)-farnesyl diphosphate synthase, by catalyzing the condensation of only one isopentenyl pyrophosphate (IPP) unit in the cis configuration to E-geranyl diphosphate (E-GPP), generating the 15 carbon product (2Z,6E)-farnesyl diphosphate (Z-FPP or EZ-FPP) .
Biochemical Pathways
The affected pathway is the polyprenol biosynthetic process . The compound, as a product of the enzyme’s action, is the precursor of decaprenyl diphosphate, which has a central role in the biosynthesis of the mycobacterial cell wall .
Result of Action
The molecular effect of the compound’s action is the production of (2Z,6E)-farnesyl diphosphate (Z-FPP or EZ-FPP) . On a cellular level, this leads to the biosynthesis of the mycobacterial cell wall .
Advantages and Limitations for Lab Experiments
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has several advantages for use in lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive compared to other disinfectants and preservatives. However, (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has limitations in that it can interfere with certain assays and can cause false-positive results in some tests.
Future Directions
There are several future directions for the use of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone in scientific research. One potential application is in the development of new disinfectants and preservatives that are more effective and have fewer side effects. (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone can also be used as a reagent in the synthesis of new compounds with potential therapeutic properties. Additionally, further studies are needed to fully understand the potential mutagenic and carcinogenic effects of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone and to determine safe exposure levels for humans and animals.
Conclusion
In conclusion, (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is a widely used disinfectant and preservative that has several scientific research applications. It is synthesized through a simple reaction process and has minimal toxicity. However, it has limitations in certain lab experiments and potential mutagenic and carcinogenic effects in high concentrations. Further research is needed to fully understand the potential applications and limitations of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone.
Synthesis Methods
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is synthesized through the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base catalyst. The resulting compound is then reacted with formaldehyde to form (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone.
Scientific Research Applications
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has been extensively used in various scientific research applications. It is commonly used as a disinfectant and preservative in the food and cosmetic industries. (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has also been used as a reagent in the synthesis of various compounds, including hydantoins, which have been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
(2E,6Z)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16-,21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJCFZUOXQVWGF-ARHRGINZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18977-38-3 |
Source
|
Record name | 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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